Cas no 879929-98-3 (1-(3,4-dimethylphenyl)-3-(3-methylphenyl)-hexahydro-1H-5lambda6-thieno3,4-dimidazole-2,5,5-trione)

1-(3,4-dimethylphenyl)-3-(3-methylphenyl)-hexahydro-1H-5lambda6-thieno3,4-dimidazole-2,5,5-trione structure
879929-98-3 structure
Product name:1-(3,4-dimethylphenyl)-3-(3-methylphenyl)-hexahydro-1H-5lambda6-thieno3,4-dimidazole-2,5,5-trione
CAS No:879929-98-3
MF:C20H22N2O3S
Molecular Weight:370.465283870697
CID:5557104
PubChem ID:4749555

1-(3,4-dimethylphenyl)-3-(3-methylphenyl)-hexahydro-1H-5lambda6-thieno3,4-dimidazole-2,5,5-trione 化学的及び物理的性質

名前と識別子

    • 1-(3,4-dimethylphenyl)-3-(3-methylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one
    • CCG-146312
    • AKOS001517990
    • F3118-0045
    • AKOS016303738
    • 879929-98-3
    • 1-(3,4-dimethylphenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide
    • 1-(3,4-dimethylphenyl)-3-(3-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide
    • STL257613
    • 1-(3,4-dimethylphenyl)-3-(3-methylphenyl)-hexahydro-1H-5lambda6-thieno3,4-dimidazole-2,5,5-trione
    • インチ: 1S/C20H22N2O3S/c1-13-5-4-6-16(9-13)21-18-11-26(24,25)12-19(18)22(20(21)23)17-8-7-14(2)15(3)10-17/h4-10,18-19H,11-12H2,1-3H3
    • InChIKey: ZOFZRAZWDDPTTG-UHFFFAOYSA-N
    • SMILES: S1(CC2C(C1)N(C1C=CC(C)=C(C)C=1)C(N2C1C=CC=C(C)C=1)=O)(=O)=O

計算された属性

  • 精确分子量: 370.13511374g/mol
  • 同位素质量: 370.13511374g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 26
  • 回転可能化学結合数: 2
  • 複雑さ: 659
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3
  • トポロジー分子極性表面積: 66.1Ų

1-(3,4-dimethylphenyl)-3-(3-methylphenyl)-hexahydro-1H-5lambda6-thieno3,4-dimidazole-2,5,5-trione Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F3118-0045-1mg
1-(3,4-dimethylphenyl)-3-(3-methylphenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione
879929-98-3 90%+
1mg
$54.0 2023-07-05
Life Chemicals
F3118-0045-15mg
1-(3,4-dimethylphenyl)-3-(3-methylphenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione
879929-98-3 90%+
15mg
$89.0 2023-07-05
Life Chemicals
F3118-0045-25mg
1-(3,4-dimethylphenyl)-3-(3-methylphenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione
879929-98-3 90%+
25mg
$109.0 2023-07-05
Life Chemicals
F3118-0045-4mg
1-(3,4-dimethylphenyl)-3-(3-methylphenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione
879929-98-3 90%+
4mg
$66.0 2023-07-05
Life Chemicals
F3118-0045-20μmol
1-(3,4-dimethylphenyl)-3-(3-methylphenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione
879929-98-3 90%+
20μl
$79.0 2023-07-05
Life Chemicals
F3118-0045-5μmol
1-(3,4-dimethylphenyl)-3-(3-methylphenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione
879929-98-3 90%+
5μl
$63.0 2023-07-05
Life Chemicals
F3118-0045-10μmol
1-(3,4-dimethylphenyl)-3-(3-methylphenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione
879929-98-3 90%+
10μl
$69.0 2023-07-05
Life Chemicals
F3118-0045-2mg
1-(3,4-dimethylphenyl)-3-(3-methylphenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione
879929-98-3 90%+
2mg
$59.0 2023-07-05
Life Chemicals
F3118-0045-5mg
1-(3,4-dimethylphenyl)-3-(3-methylphenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione
879929-98-3 90%+
5mg
$69.0 2023-07-05
Life Chemicals
F3118-0045-3mg
1-(3,4-dimethylphenyl)-3-(3-methylphenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione
879929-98-3 90%+
3mg
$63.0 2023-07-05

1-(3,4-dimethylphenyl)-3-(3-methylphenyl)-hexahydro-1H-5lambda6-thieno3,4-dimidazole-2,5,5-trione 関連文献

1-(3,4-dimethylphenyl)-3-(3-methylphenyl)-hexahydro-1H-5lambda6-thieno3,4-dimidazole-2,5,5-trioneに関する追加情報

Introduction to 1-(3,4-dimethylphenyl)-3-(3-methylphenyl)-hexahydro-1H-5lambda6-thieno3,4-dimidazole-2,5,5-trione (CAS No. 879929-98-3)

The compound 1-(3,4-dimethylphenyl)-3-(3-methylphenyl)-hexahydro-1H-5lambda6-thieno3,4-dimidazole-2,5,5-trione, identified by its CAS number 879929-98-3, represents a fascinating molecule with significant potential in the field of pharmaceutical chemistry. This trione-based structure incorporates a complex fused heterocyclic system, featuring a thieno[3,4-d]imidazole core appended with dimethyl and methyl phenyl substituents. The intricate arrangement of these functional groups suggests a high degree of molecular rigidity and electronic complexity, which may contribute to unique binding interactions with biological targets.

Recent advancements in computational chemistry have enabled the systematic exploration of such complex molecules. Molecular modeling studies indicate that the rigid thieno[3,4-d]imidazole scaffold may serve as an effective pharmacophore for modulating enzyme activity or receptor binding. Specifically, the hexahydro substitution at the core of the molecule introduces conformational constraints that could enhance metabolic stability while maintaining binding affinity. This structural motif has been increasingly recognized as a promising scaffold in drug discovery efforts targeting neurological and inflammatory disorders.

The presence of multiple aromatic rings—3,4-dimethylphenyl and 3-methylphenyl—imparts significant lipophilicity to the compound. Such lipophilic characteristics are often desirable in drug candidates due to their ability to cross biological membranes efficiently. However, balancing lipophilicity with solubility remains a critical challenge in medicinal chemistry. Preliminary solubility studies suggest that this compound exhibits moderate water solubility, which could be advantageous for formulation development if optimized further through prodrug strategies or co-crystallization techniques.

One of the most intriguing aspects of this molecule is its potential as a dual-action therapeutic agent. The trione functional group (2,5,5-trione) is known to exhibit bioisosteric properties with carbonyl groups, suggesting that it might interact with biological targets through hydrogen bonding or π-stacking interactions. When combined with the electron-deficient nature of the thieno[3,4-d]imidazole system, this creates a versatile platform for designing molecules capable of modulating both enzymatic and non-enzymatic targets. For instance, such scaffolds have shown promise in inhibiting kinases and phosphodiesterases, which are key players in cellular signaling pathways associated with cancer and neurodegenerative diseases.

Recent experimental investigations have begun to unravel the pharmacological profile of related derivatives of this scaffold. In vitro assays using recombinant enzymes have demonstrated that certain analogs exhibit inhibitory activity against cyclin-dependent kinases (CDKs) and Janus kinases (JAKs). The specific steric and electronic properties conferred by the 1-(3,4-dimethylphenyl) and 3-(3-methylphenyl) substituents appear to fine-tune binding interactions with these targets, suggesting that further optimization could yield highly potent inhibitors. These findings align well with computational predictions that highlight the compound’s potential as a kinase modulator.

The synthesis of this compound presents an interesting challenge due to its complex fused ring system. Traditional approaches involving multi-step organic transformations have been employed to construct the thieno[3,4-d]imidazole core. However, recent reports suggest that transition-metal-catalyzed cross-coupling reactions could provide more efficient routes to this scaffold. For example, palladium-catalyzed coupling reactions between appropriately substituted thiophene precursors have been explored as a means to streamline the synthesis while maintaining high regioselectivity. Such advances in synthetic methodology would accelerate access to libraries of derivatives for high-throughput screening.

From a medicinal chemistry perspective, understanding the conformational preferences of this molecule is crucial for designing next-generation analogs. Nuclear magnetic resonance (NMR) spectroscopy and computational modeling have been instrumental in elucidating the preferred conformations in solution and solid states. These studies reveal that the hexahydro ring adopts a chair-like geometry stabilized by intramolecular hydrogen bonds involving the trione oxygen atoms and other polar functionalities within the heterocyclic system. Such structural insights are critical for predicting bioactivity and designing molecules with enhanced pharmacokinetic profiles.

The pharmacokinetic behavior of this compound is another area of active investigation. Preliminary metabolic stability studies indicate that it undergoes moderate degradation under simulated gastrointestinal conditions but exhibits good stability against major cytochrome P450 enzymes found in human liver microsomes. This suggests that it may possess an acceptable half-life for therapeutic applications if formulated appropriately. Additionally, its moderate lipophilicity may allow for oral administration while minimizing absorption issues associated with highly lipophilic molecules.

The potential therapeutic applications of this compound are broad and span multiple disease areas. Given its structural similarity to known kinase inhibitors,1-(3,4-dimethylphenyl)-3-(3-methylphenyl)-hexahydro-1H-5lambda6-thieno3,4-dimidazole-2,5,5-trione has been hypothesized as a candidate for treating cancers driven by aberrant kinase activity or inflammatory disorders mediated by dysregulated signaling pathways. Furthermore,thieno[3,4-d]imidazole derivatives have shown promise in preclinical models of neurodegenerative diseases such as Alzheimer’s disease due to their ability to modulate amyloid-beta aggregation—a hallmark pathological feature of this condition.

In conclusion,1-(3,4-dimethylphenyl)-3-(3-methylphenyl)-hexahydro-1H-5lambda6-thieno3,4-dimidazole-2,5...

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